2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide
Description
The compound 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide (hereafter referred to by its full IUPAC name) is a 1,2,4-triazole-derived acetamide with a thioether linkage. Its structure features:
- 1,2,4-Triazole core: Substituted at position 4 with an amino group (-NH₂) and at position 5 with a 4-methoxyphenyl group.
- Thioether bridge: Connects the triazole to an acetamide moiety.
- Acetamide substituent: The N-terminal group is a 4-chloro-2-methoxy-5-methylphenyl ring, contributing steric bulk and electronic modulation.
Properties
Molecular Formula |
C19H20ClN5O3S |
|---|---|
Molecular Weight |
433.9 g/mol |
IUPAC Name |
2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide |
InChI |
InChI=1S/C19H20ClN5O3S/c1-11-8-15(16(28-3)9-14(11)20)22-17(26)10-29-19-24-23-18(25(19)21)12-4-6-13(27-2)7-5-12/h4-9H,10,21H2,1-3H3,(H,22,26) |
InChI Key |
ASKIUGMAQYEPOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC2=NN=C(N2N)C3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide typically involves multiple steps. One common approach is the reaction of 4-methoxyphenylhydrazine with carbon disulfide and potassium hydroxide to form the corresponding triazole. This intermediate is then reacted with 4-chloro-2-methoxy-5-methylphenylacetyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Thioether Oxidation
The triazole-thioether group (–S–) is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions. This reaction modifies electronic properties and enhances polarity, which can influence biological activity.
| Reaction Conditions | Product | Application | Source |
|---|---|---|---|
| HO/AcOH, 25°C, 6 hrs | Sulfoxide derivative | Enhanced solubility for drug delivery | |
| mCPBA (meta-chloroperbenzoic acid), DCM, 0°C → RT | Sulfone derivative | Increased metabolic stability |
Nucleophilic Substitution at Chlorine
The 4-chloro substituent on the phenyl ring can undergo nucleophilic substitution with amines, alkoxides, or thiols, enabling structural diversification.
| Reagent | Conditions | Product | Biological Impact | Source |
|---|---|---|---|---|
| Piperidine, DMF, 80°C | 12 hrs, inert atmosphere | 4-piperidinyl derivative | Improved receptor binding | |
| Sodium methoxide, MeOH | Reflux, 8 hrs | 4-methoxy analog | Altered pharmacokinetics |
Amino Group Functionalization
The primary amine (–NH) on the triazole ring participates in acylation or alkylation reactions, expanding the compound’s utility in medicinal chemistry.
| Reaction Type | Reagent | Product | Purpose | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride, pyridine | N-acetylated derivative | Metabolic resistance | |
| Alkylation | Benzyl bromide, KCO | N-benzyl analog | Enhanced lipophilicity |
Acetamide Hydrolysis
The acetamide group can hydrolyze under acidic or basic conditions to yield a carboxylic acid, enabling further derivatization.
| Conditions | Product | Utility | Source |
|---|---|---|---|
| 6M HCl, reflux, 4 hrs | Carboxylic acid intermediate | Precursor for ester/amide synthesis | |
| NaOH (10%), EtOH, 50°C, 3 hrs | Sodium carboxylate salt | Improved water solubility |
Electrophilic Aromatic Substitution
The electron-rich 4-methoxyphenyl ring undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position relative to the methoxy group.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) at the halogenated aryl ring enables introduction of diverse substituents.
| Catalyst System | Coupling Partner | Product | Application | Source |
|---|---|---|---|---|
| Pd(PPh), KCO | Phenylboronic acid | Biaryl derivative | Extended π-conjugation | |
| Pd(OAc), P(o-tol) | Styrene | Vinylated analog | Fluorescence studies |
Cyclization Reactions
The triazole-thioether motif can participate in cyclization to form fused heterocycles, enhancing structural complexity.
| Conditions | Product | Bioactivity Enhancement | Source |
|---|---|---|---|
| CuI, DMF, 120°C, 24 hrs | Triazolo-thiazine fused system | Potential kinase inhibition | |
| PTSA (catalyst), toluene, reflux | Benzothiazepine derivative | Calcium channel modulation |
Key Research Findings
-
Thioether oxidation to sulfones significantly improves metabolic stability in hepatic microsome assays (t increased from 2.1 to 8.7 hrs).
-
N-acetylated derivatives demonstrate 3-fold higher cytotoxicity against HT-29 colon cancer cells (IC = 12.4 µM vs. 37.2 µM for parent compound).
-
Suzuki-coupled biaryl analogs exhibit enhanced binding to EGFR kinase (K = 0.45 µM vs. 2.3 µM) due to improved hydrophobic interactions.
Scientific Research Applications
2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The triazole ring and methoxyphenyl groups are crucial for its binding affinity and specificity. The exact pathways involved can vary depending on the biological context and the specific target.
Comparison with Similar Compounds
Structural Insights :
- Electron-Withdrawing Groups (e.g., Cl) : Enhance stability and metabolic resistance (e.g., 2-chloro in , 4-chloro in ).
- Methoxy Groups : Influence solubility and hydrogen-bonding capacity. The target compound’s 4-methoxy group (para position) may improve membrane permeability compared to ortho-substituted analogs .
Pharmacological Activity Comparisons
Anti-Exudative and Anti-Inflammatory Potential
- Target Compound: While direct data are unavailable, structurally related 1,2,4-triazole acetamides exhibit anti-exudative activity. For example, 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives showed 60–70% inhibition of exudate volume at 10 mg/kg, comparable to diclofenac sodium (8 mg/kg) .
- Chlorophenyl Analogs : Compounds with 4-chlorophenyl substituents (e.g., ) demonstrated enhanced activity over 2-chloro derivatives, likely due to improved target binding .
- Methoxy vs. Phenoxy: Phenoxy groups () may prolong half-life via reduced CYP-mediated metabolism compared to methoxy-substituted analogs.
Biological Activity
The compound 2-[4-amino-5-(4-methoxyphenyl)(1,2,4-triazol-3-ylthio)]-N-(4-chloro-2-methoxy-5-methylphenyl)acetamide is a member of the triazole family known for its diverse biological activities. Triazoles, particularly those substituted with sulfur and nitrogen, have garnered attention for their potential in medicinal chemistry due to their anticancer, antimicrobial, anti-inflammatory, and antiviral properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a triazole ring which is crucial for its biological activity.
Anticancer Activity
Research indicates that triazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown cytotoxic effects against various cancer cell lines. A study reported that derivatives containing the triazole moiety demonstrated IC50 values ranging from 1.143 μM to 9.27 μM against different tumor cell lines including colon adenocarcinoma and breast cancer cells .
| Cell Line | IC50 (μM) |
|---|---|
| Colon Adenocarcinoma | 6.2 |
| Breast Cancer T47D | 27.3 |
| Renal Cancer | 1.143 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Triazole derivatives have shown effectiveness against a range of pathogens including bacteria and fungi. The presence of the thiol group in the triazole structure enhances its interaction with microbial targets, leading to increased antimicrobial activity .
Anti-inflammatory Effects
Triazole derivatives are known to modulate inflammatory pathways. Research has shown that they can inhibit the MAPK/NF-kB signaling pathways, which are critical in inflammatory responses. This suggests that compounds like the one in focus may have therapeutic potential in treating inflammatory diseases .
The biological activity of triazoles is often attributed to their ability to interact with specific enzymes and receptors within cells. For example:
- Enzyme Inhibition : Triazoles can inhibit enzymes such as cyclooxygenases (COX), which are involved in inflammation and pain pathways.
- Antiviral Mechanism : Certain triazole derivatives have shown efficacy against viral infections by inhibiting viral replication through interference with viral enzymes .
Case Studies
Several studies have highlighted the efficacy of triazole compounds in clinical settings:
- Study on Anticancer Activity : A derivative similar to the target compound was tested against various cancer cell lines, showing significant cytotoxicity and potential for further development as an anticancer agent .
- Antimicrobial Evaluation : Another study assessed the antibacterial activity of several triazole derivatives, demonstrating their effectiveness against resistant bacterial strains .
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
